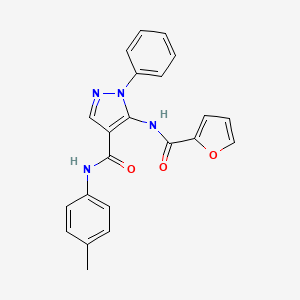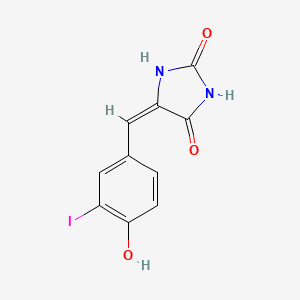
5-(2-furoylamino)-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-furoylamino)-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide belongs to a class of compounds known for their complex molecular structures and diverse chemical properties. These compounds are of significant interest in the field of organic and medicinal chemistry due to their potential applications and unique chemical behaviors.
Synthesis Analysis
The synthesis of similar compounds typically involves multistep organic reactions. For example, Kranjc et al. (2012) describe the synthesis of related compounds through reactions involving benzoylamino and methyl groups, showcasing the complex nature of these synthetic processes (Kranjc, Juranovič, Kočevar, & Perdih, 2012). Similarly, the synthesis approach by Liu et al. (2016) involves condensation reactions, highlighting the diverse synthetic strategies employed in this field (Liu, Song, Tian, Zhang, Bai, & Wang, 2016).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of multiple rings and functional groups. For instance, the study by Kettmann & Svetlik (2003) on a similar compound demonstrates the complexity of these molecular structures (Kettmann & Svetlik, 2003).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, often involving the amide and carbonyl groups. The research by Jachak et al. (2010) provides insights into novel methods for constructing such ring systems, indicative of the reactivity of these molecules (Jachak, Ghagare, Birari, Rote, Kazi, Jachak, & Toche, 2010).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are determined by their complex molecular architecture. For example, the study by Prabhuswamy et al. (2016) explores the crystalline structure of a similar compound, offering a glimpse into the physical characteristics of these molecules (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
科学的研究の応用
Synthesis and Characterization
Novel Furo[3,2-e]pyrazolo[3,4-b]pyrazines and Related Heterocycles : A study by El‐dean et al. (2018) detailed the synthesis of novel 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazines, which are structurally related to the compound . This research explored the chemical synthesis and structure of these compounds using various analytical methods, highlighting their potential in pharmacological studies (El‐dean, Radwan, Zaki, & Abd ul‐Malik, 2018).
Synthesis and Characterization of Pyrazole Derivatives : Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, closely related to the compound in focus. Their study emphasizes the synthesis process and provides detailed structural characterization, indicating the potential for further pharmacological exploration (Hassan, Hafez, & Osman, 2014).
Pharmacological Investigations
Analgesic and Anti-inflammatory Activities : A study by Gokulan et al. (2012) on similar compounds (5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters) explored their analgesic and anti-inflammatory properties. This research provides insights into the potential therapeutic applications of these compounds, noting their mild ulcerogenic potential compared to traditional drugs (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).
Synthesis and Crystal Structures : Kranjc et al. (2012) conducted a study on compounds structurally related to the queried compound, focusing on their synthesis and crystal structures. This research adds to the understanding of the molecular architecture of such compounds and their potential applications (Kranjc, Juranovič, Kočevar, & Perdih, 2012).
Novel Antiprotozoal Agents : A study by Ismail et al. (2004) on compounds with structural similarities to the queried compound, particularly in the imidazo[1,2-a]pyridine class, revealed their significant potential as antiprotozoal agents. This research underlines the diverse pharmacological applications that similar compounds can offer (Ismail et al., 2004).
特性
IUPAC Name |
5-(furan-2-carbonylamino)-N-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15-9-11-16(12-10-15)24-21(27)18-14-23-26(17-6-3-2-4-7-17)20(18)25-22(28)19-8-5-13-29-19/h2-14H,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXAGHBWGSSCJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-1'-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5556361.png)
![1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5556365.png)
![1-{3-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5556372.png)
![5-(2-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5556381.png)
![2-(3-methoxybenzyl)-8-(3-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5556395.png)

![2-{4-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5556419.png)



![methyl 4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B5556455.png)

![(4S*)-4-(methoxymethyl)-1-[3-(3-methoxyphenyl)propanoyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B5556465.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 4-(4-morpholinylsulfonyl)benzoate](/img/structure/B5556473.png)